molecular formula C9H8N2 B130039 6-Methylphthalazine CAS No. 78032-05-0

6-Methylphthalazine

Cat. No. B130039
CAS RN: 78032-05-0
M. Wt: 144.17 g/mol
InChI Key: NPOVJYAUMRFAQD-UHFFFAOYSA-N
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Description

6-Methylphthalazine is a chemical compound with the molecular formula C9H8N2. It has a molecular weight of 144.18 . It is used in various applications due to its properties .


Synthesis Analysis

The synthesis of 6-Methylphthalazine involves certain methods. One of the methods includes reaction conditions with hydrazine in ethanol at 0 - 23°C for 3 hours .


Molecular Structure Analysis

The molecular structure of 6-Methylphthalazine is determined by its molecular formula C9H8N2 . The InChI code for 6-Methylphthalazine is 1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methylphthalazine are not detailed in the search results, phthalates, a group of chemicals that includes 6-Methylphthalazine, are known to be involved in various chemical reactions. These reactions often involve alterations of oxidation states .


Physical And Chemical Properties Analysis

6-Methylphthalazine is a solid at 20°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmacology: Antimicrobial Agents

6-Methylphthalazine has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of phthalazine, including 6-Methylphthalazine, can be effective against various microbial strains, including Gram-negative and Gram-positive bacteria . This application is significant in the development of new antibiotics and treatments for bacterial infections.

Material Science: Polymer Additives

In material science, 6-Methylphthalazine may be used as an additive to improve the properties of polymers. Its molecular structure could potentially interact with polymer chains, enhancing durability or flexibility . This application is crucial for creating advanced materials with specific characteristics for industrial use.

Chemical Synthesis: Building Blocks

6-Methylphthalazine serves as a building block in chemical synthesis. It can be used to construct complex molecules for various applications, including pharmaceuticals and agrochemicals . Its versatility in synthesis makes it a valuable compound for developing new chemical entities.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 6-Methylphthalazine can be used as a standard in chromatography for calibrating instruments and ensuring the accuracy of analytical results . This application is essential for quality control in laboratories and research settings.

Biochemistry: Epigenetic Studies

Although not directly related to 6-Methylphthalazine, phthalazine derivatives are used in biochemistry for epigenetic studies, particularly in the research of N6-methyladenosine (m6A) modifications in RNA . These studies are fundamental for understanding gene expression regulation and the development of epigenetic therapies.

Environmental Science: Phthalate Biodegradation

Research in environmental science has explored the biodegradation of phthalates, including 6-Methylphthalazine, due to their potential environmental impact . Understanding the degradation pathways is crucial for developing strategies to mitigate pollution and protect ecosystems.

Future Directions

While specific future directions for 6-Methylphthalazine were not found in the search results, research into related compounds such as N6-methyladenosine (m6A) suggests potential areas of interest. These include further investigation into the role of m6A in neurogenesis and disease pathogenesis , and the association between phthalate exposure and cardiometabolic risk factors in children and adolescents .

properties

IUPAC Name

6-methylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVJYAUMRFAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506644
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylphthalazine

CAS RN

78032-05-0
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the key reactions that 6-Methylphthalazine derivatives can undergo?

A1: The research article demonstrates that 6-Methylphthalazine derivatives, specifically 1-chloro-4-methylphthalazine and 4-methyl-1(2H)-phthalazinone, can undergo various substitution and ring closure reactions. [] For example, 1-chloro-4-methylphthalazine can be used to synthesize 1-(phenylthio)- and 1-(hydroxycarbonylmethylthio)-4-methylphthalazines. [] Additionally, 4-methyl-1(2H)-phthalazinone can react with various halides to form 2-benzyl and benzenesulfonyl derivatives. [] Furthermore, the study highlights the synthesis of triazolophthalazine, triazinophthalazine, and tetrazolophthalazine compounds through the cyclization reactions of 1-hydrazino-4-methylphthalazine with different reagents. []

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